molecular formula C12H10FNO4S2 B10915429 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10915429
M. Wt: 315.3 g/mol
InChI Key: AWRRJESXCDHDRP-UHFFFAOYSA-N
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Description

N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that features a benzodioxole moiety, a fluorine atom, and a thiophenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the acylation of 1,3-benzodioxole and other steps to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction , and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids.

Scientific Research Applications

N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of specific biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and thiophenesulfonamides, such as:

Uniqueness

N~2~-(1,3-BENZODIOXOL-5-YLMETHYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its specific combination of a benzodioxole moiety, a fluorine atom, and a thiophenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10FNO4S2

Molecular Weight

315.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H10FNO4S2/c13-11-3-4-12(19-11)20(15,16)14-6-8-1-2-9-10(5-8)18-7-17-9/h1-5,14H,6-7H2

InChI Key

AWRRJESXCDHDRP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

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